(4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone
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Overview
Description
(4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone is a chemical compound that features a unique combination of a nitrophenyl group and a tribromo-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with 2,4,5-tribromoimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: (4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing the nitro group.
Reduction: (4-Aminophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone.
Oxidation: Various oxidized imidazole derivatives.
Scientific Research Applications
(4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone is not fully understood. it is believed to interact with biological targets through its nitrophenyl and imidazole moieties. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
(4-Nitrophenyl)(1H-imidazol-1-yl)methanone: Lacks the tribromo substitution, resulting in different chemical properties.
(4-Nitrophenyl)(2,4-dibromo-1H-imidazol-1-yl)methanone:
(4-Nitrophenyl)(2,5-dibromo-1H-imidazol-1-yl)methanone: Another dibromo variant with distinct properties.
Properties
CAS No. |
6595-54-6 |
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Molecular Formula |
C10H4Br3N3O3 |
Molecular Weight |
453.87 g/mol |
IUPAC Name |
(4-nitrophenyl)-(2,4,5-tribromoimidazol-1-yl)methanone |
InChI |
InChI=1S/C10H4Br3N3O3/c11-7-8(12)15(10(13)14-7)9(17)5-1-3-6(4-2-5)16(18)19/h1-4H |
InChI Key |
HWKALKHAYGANPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C(=C(N=C2Br)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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